molecular formula C11H9N5 B1677961 4-Amino-1-phenylpyrazolo[3,4-d]pyrimidine CAS No. 5334-30-5

4-Amino-1-phenylpyrazolo[3,4-d]pyrimidine

Cat. No.: B1677961
CAS No.: 5334-30-5
M. Wt: 211.22 g/mol
InChI Key: KKDPIZPUTYIBFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Polypropylene, commonly referred to as “PP 3,” is a thermoplastic polymer widely used in various applications. It is produced through the polymerization of propylene monomers. Polypropylene is known for its excellent chemical resistance, mechanical properties, and versatility, making it a popular choice in industries such as packaging, automotive, and textiles.

Preparation Methods

Synthetic Routes and Reaction Conditions

Polypropylene is synthesized through chain-growth polymerization of propylene monomers. The polymerization process can be carried out using different catalysts, including Ziegler-Natta catalysts, metallocene catalysts, and chromium-based catalysts. The reaction conditions typically involve temperatures ranging from 50 to 80 degrees Celsius and pressures between 10 to 40 atmospheres.

Industrial Production Methods

In industrial settings, polypropylene is produced using either gas-phase polymerization, bulk polymerization, or slurry polymerization. Gas-phase polymerization involves the polymerization of propylene in a gaseous state, while bulk polymerization occurs in a liquid phase. Slurry polymerization involves the polymerization of propylene in a hydrocarbon solvent. Each method has its advantages, with gas-phase polymerization being the most widely used due to its efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

Polypropylene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: Polypropylene can be oxidized using oxygen or ozone in the presence of a catalyst such as cobalt or manganese. The reaction typically occurs at elevated temperatures.

    Reduction: Reduction of polypropylene is less common but can be achieved using reducing agents like hydrogen in the presence of a catalyst.

    Substitution: Substitution reactions involve the replacement of hydrogen atoms in the polypropylene chain with other functional groups. Common reagents include halogens and organometallic compounds.

Major Products Formed

The major products formed from these reactions include oxidized polypropylene, which has improved adhesion properties, and halogenated polypropylene, which exhibits enhanced flame retardancy .

Scientific Research Applications

Polypropylene has a wide range of scientific research applications:

Comparison with Similar Compounds

Polypropylene is often compared with other polyolefins such as polyethylene and polybutene.

Similar Compounds

    Polyethylene: Similar in chemical structure but has a lower melting point and density compared to polypropylene.

    Polybutene: Has a higher flexibility and lower crystallinity than polypropylene.

Uniqueness

Polypropylene’s uniqueness lies in its balance of mechanical properties, chemical resistance, and processability. It is more heat-resistant and mechanically robust compared to polyethylene, making it suitable for a broader range of applications .

Properties

IUPAC Name

1-phenylpyrazolo[3,4-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N5/c12-10-9-6-15-16(11(9)14-7-13-10)8-4-2-1-3-5-8/h1-7H,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKDPIZPUTYIBFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20274448
Record name 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20274448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Water or Solvent Wet Solid, Liquid
Record name C.I. Pigment Blue 28
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

5334-30-5, 1345-16-0
Record name 5334-30-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1401
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name C.I. Pigment Blue 28
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20274448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cobalt aluminate blue spinel
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.100.107
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-Amino-1-phenylpyrazolo[3,4-d]pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Amino-1-phenylpyrazolo[3,4-d]pyrimidine
Reactant of Route 2
Reactant of Route 2
4-Amino-1-phenylpyrazolo[3,4-d]pyrimidine
Reactant of Route 3
Reactant of Route 3
4-Amino-1-phenylpyrazolo[3,4-d]pyrimidine
Reactant of Route 4
Reactant of Route 4
4-Amino-1-phenylpyrazolo[3,4-d]pyrimidine
Reactant of Route 5
Reactant of Route 5
4-Amino-1-phenylpyrazolo[3,4-d]pyrimidine
Reactant of Route 6
Reactant of Route 6
4-Amino-1-phenylpyrazolo[3,4-d]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.